3-ethyl-2,3-dihydro-1,3-oxazol-2-one
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Overview
Description
3-ethyl-2,3-dihydro-1,3-oxazol-2-one is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazolone family, which is known for its diverse chemical properties and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2,3-dihydro-1,3-oxazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with glyoxylic acid, followed by cyclization to form the oxazolone ring . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-2,3-dihydro-1,3-oxazol-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional oxygen functionalities, while reduction can produce more saturated compounds .
Scientific Research Applications
3-ethyl-2,3-dihydro-1,3-oxazol-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 3-ethyl-2,3-dihydro-1,3-oxazol-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological processes. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-oxazol-2-one: A parent compound with similar structural features but lacking the ethyl group.
3-methyl-2,3-dihydro-1,3-oxazol-2-one: A closely related compound with a methyl group instead of an ethyl group.
4,5-dihydro-1,3-oxazol-2-one: Another similar compound with slight structural variations.
Uniqueness
3-ethyl-2,3-dihydro-1,3-oxazol-2-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the ethyl group can enhance its solubility and alter its binding affinity to molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
92174-75-9 |
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Molecular Formula |
C5H7NO2 |
Molecular Weight |
113.11 g/mol |
IUPAC Name |
3-ethyl-1,3-oxazol-2-one |
InChI |
InChI=1S/C5H7NO2/c1-2-6-3-4-8-5(6)7/h3-4H,2H2,1H3 |
InChI Key |
CUFFUTUEAZMSKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=COC1=O |
Purity |
95 |
Origin of Product |
United States |
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